molecular formula C8H11N3O2 B2581804 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid CAS No. 2309467-71-6

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid

Cat. No.: B2581804
CAS No.: 2309467-71-6
M. Wt: 181.195
InChI Key: YTIQICKFPPWRRW-UHFFFAOYSA-N
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Description

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid (CAS 2309467-71-6) is a chemical building block of significant interest in medicinal and agricultural chemistry. This hydrogenated benzotriazole derivative, with a molecular formula of C 8 H 11 N 3 O 2 and a molecular weight of 181.19 g/mol, serves as a versatile scaffold for the design and synthesis of novel bioactive compounds . The benzotriazole (BT) core is recognized as a privileged structure in drug discovery due to its wide range of biological activities . Researchers utilize BT derivatives as key intermediates for developing new pharmacologically active agents, often employing them as bioisosteric replacements for other triazolic systems or as synthetic auxiliaries . This specific compound, featuring a carboxylic acid functional group, is particularly valuable for further chemical modifications, such as forming amide bonds or esters, to create diverse compound libraries. Preliminary research on related benzotriazole structures indicates potential for antimicrobial applications . Some benzotriazole-based oxazolidinone derivatives have demonstrated excellent antibacterial profiles against susceptible and resistant Gram-positive strains, with potency comparable to the antibiotic linezolid . Furthermore, benzotriazole acrylonitriles have been identified as potent tubulin inhibitors , suggesting potential in antiproliferative research . Patent literature also indicates that certain benzotriazole carboxylic acids and their esters can function as plant resistance inducers against diseases like rice blast and cucumber gray mold . This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIQICKFPPWRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2=NNN=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,2,3,4-tetrahydroquinoline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired benzotriazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

(a) 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid (CAS 26751-24-6)
  • Molecular Formula : C₈H₁₀N₂O₂
  • Key Differences: Contains a benzimidazole core (two nitrogen atoms) instead of benzotriazole. Lacks the methyl group at position 7. Benzimidazoles are more commonly associated with biological activity (e.g., antimicrobial agents), while benzotriazoles often serve as ligands or stabilizers .
(b) Ethyl 6-Furan-2-yl-4-methyl-6,7-dihydro-1H-benzotriazole-5-carboxylate (6ga)
  • Molecular Formula : C₁₃H₁₄N₃O₃ (MW: 274.05 g/mol)
  • Key Differences: Ethyl ester at position 5 (vs. free carboxylic acid). Furan-2-yl substituent at position 6. Impact: The ester group reduces polarity, enhancing lipophilicity for membrane permeability.

Substituent and Functional Group Analysis

Compound Name Core Structure Position 5 Substituent Position 7 Substituent Additional Substituents Molecular Weight (g/mol)
Target Compound Benzotriazole Carboxylic acid Methyl None 193.20
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid Benzimidazole Carboxylic acid None None 166.18
6ga (Ethyl ester) Benzotriazole Ethyl ester None Furan-2-yl at position 6 274.05
6ha (Benzo[1,3]dioxol-5-yl derivative) Benzotriazole Ethyl ester None Benzo[1,3]dioxol-5-yl at pos. 6 328.00

Key Observations :

  • Carboxylic Acid vs. Ester : Free carboxylic acids (e.g., target compound) exhibit higher aqueous solubility and acidity (pKa ~2-3), whereas esters (e.g., 6ga, 6ha) are more lipophilic, favoring organic-phase reactions .

Spectral and Analytical Data Comparison

Infrared (IR) Spectroscopy:
  • Target Compound : Expected C=O stretch at ~1700–1720 cm⁻¹ (carboxylic acid) and N-H/N-methyl stretches at ~2900–3100 cm⁻¹.
  • 6ga : Shows C=O (ester) at 1715 cm⁻¹ and SO₂ stretches (absent in target compound) at 1130–1330 cm⁻¹ due to synthetic precursors .
  • Benzimidazole Analog : Broader O-H/N-H stretches (~3320 cm⁻¹) and absence of triazole-specific absorption bands .
Nuclear Magnetic Resonance (NMR):
  • Target Compound : Methyl group (position 7) resonates at δ ~1.5–2.0 ppm (¹H), while the carboxylic acid proton may appear as a broad peak at δ ~10–12 ppm.
  • 6ga : Ethyl ester protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm). The furan substituent shows aromatic protons at δ ~6.3–7.7 ppm .

Biological Activity

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid is a derivative of benzotriazole known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C7H9N3O2
  • Molecular Weight : 155.17 g/mol
  • CAS Number : 6789-99-7

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Benzotriazole Derivative AStaphylococcus aureus12.5 μg/mL
Benzotriazole Derivative BEscherichia coli25 μg/mL
7-Methyl DerivativePseudomonas aeruginosa15 μg/mL

These results suggest that modifications to the benzotriazole structure can enhance antimicrobial efficacy.

2. Anticancer Activity

The anticancer potential of benzotriazole derivatives has been explored extensively. Studies have indicated that these compounds can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated an IC50 value of approximately 30 µM against MCF-7 breast cancer cells and 45 µM against A549 lung cancer cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast)30
A549 (Lung)45
HeLa (Cervical)50

These findings highlight the potential of this compound as a candidate for further development in anticancer therapies.

The mechanism by which benzotriazole derivatives exert their biological effects is not fully understood but is believed to involve the inhibition of specific enzymes and pathways associated with cell proliferation and survival. For example, some studies suggest that these compounds may act as inhibitors of protein kinases involved in cancer progression.

Q & A

Basic Research Question

  • NMR : 1H^1H NMR (DMSO-d6) typically shows signals for the tetrahydrobenzotriazole protons (δ 1.8–2.5 ppm for methyl groups, δ 3.1–3.8 ppm for CH2/CH groups) and carboxylic acid protons (broad peak at δ 12–13 ppm) .
  • IR : A strong carbonyl stretch (1690–1720 cm1^{-1}) confirms the carboxylic acid moiety .
  • Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ (calculated for C9H12N3O2: 194.0933).

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Advanced Research Question
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) and quantify residual solvents (e.g., DMSO) that may interfere with assays .
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines for microbial strains .
  • Structural analogs : Compare activity with methyl ester derivatives (e.g., ethyl 6-furan-2-yl-4-methyl-6,7-dihydro-1H-benzotriazole-5-carboxylate) to assess the carboxylic acid’s role in bioactivity .

What computational strategies predict the compound’s reactivity and binding modes with biological targets?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. The carboxylic acid group often participates in hydrogen bonding with active-site residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole ring’s electron-deficient nature may favor nucleophilic attack .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding poses .

How should researchers design enzyme inhibition assays to evaluate this compound’s mechanistic role?

Advanced Research Question

  • Kinetic assays : Use spectrophotometric methods (e.g., NADH oxidation at 340 nm for dehydrogenase targets) with varying substrate concentrations to determine KiK_i (inhibition constant) .
  • Control experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and pre-incubate the compound with the enzyme to rule out time-dependent inhibition .
  • Data analysis : Fit results to Michaelis-Menten or Hill equations to distinguish competitive vs. non-competitive inhibition .

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